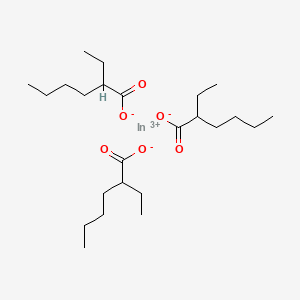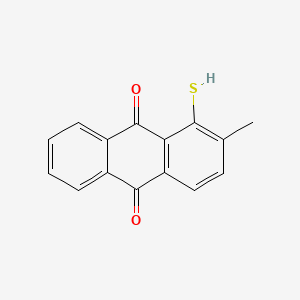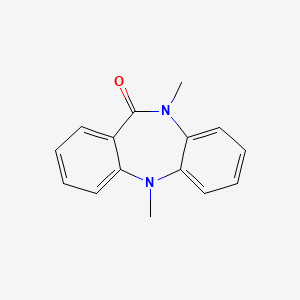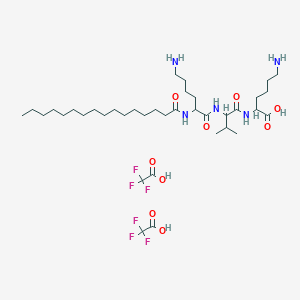
CID 123134066
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
2’-Deoxycytidine-5’-triphosphate trisodium salt can be synthesized either by the de novo pathway or through multiple phosphorylation steps of cytidine . The synthetic route involves the attachment of the nucleobase to deoxyribose, followed by the addition of three phosphate groups. Industrial production methods typically involve the use of chemical synthesis techniques to ensure high purity and yield .
化学反应分析
2’-Deoxycytidine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Polymerase Reactions: It is used in DNA polymerase-driven reactions such as polymerase chain reaction (PCR) and DNA sequencing.
Common reagents and conditions used in these reactions include DNA polymerases, reverse transcriptases, and various buffers to maintain the pH and ionic strength required for optimal enzyme activity . The major products formed from these reactions are typically DNA strands synthesized during PCR or sequencing .
科学研究应用
2’-Deoxycytidine-5’-triphosphate trisodium salt has a wide range of scientific research applications:
作用机制
2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during DNA synthesis. Additionally, it acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase, influencing the balance of nucleotide pools within the cell .
相似化合物的比较
2’-Deoxycytidine-5’-triphosphate trisodium salt is unique among nucleoside triphosphates due to its specific role in DNA synthesis. Similar compounds include:
2’-Deoxyadenosine-5’-triphosphate sodium salt: Used in DNA synthesis and PCR.
2’-Deoxyguanosine-5’-triphosphate trisodium salt: Another nucleoside triphosphate used in DNA polymerase reactions.
Thymidine-5’-triphosphate sodium salt: Involved in DNA synthesis and repair.
These compounds share similar functions but differ in their nucleobase components, which confer unique properties and specificities to each .
属性
分子式 |
C9H16N3Na3O13P3 |
|---|---|
分子量 |
536.13 g/mol |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/t5-,6+,8+;;;/m0.../s1 |
InChI 键 |
ZVQUSRAMKHFOCS-MILVPLDLSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)



![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)




![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)



